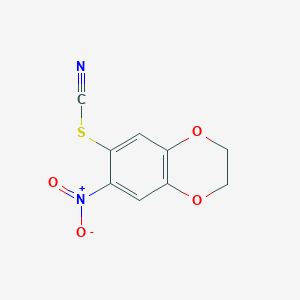
2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a nitro group at the 7th position and a thiocyanate group at the 6th position of the benzodioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by thiocyanation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7th position. The thiocyanation step involves the reaction of the nitrated compound with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The thiocyanate group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 2,3-dihydro-7-amino-1,4-benzodioxin-6-yl thiocyanate.
Substitution: Formation of 2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl amine or alcohol derivatives.
Hydrolysis: Formation of 2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl amide or carboxylic acid.
Applications De Recherche Scientifique
2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiocyanate group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-6-nitro-1,4-benzodioxin: Lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
2,3-Dihydro-7-amino-1,4-benzodioxin-6-yl thiocyanate: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl chloride: Contains a chloride group instead of a thiocyanate group, affecting its chemical properties and reactivity.
Uniqueness
2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate is unique due to the presence of both nitro and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
306278-48-8 |
|---|---|
Formule moléculaire |
C9H6N2O4S |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl) thiocyanate |
InChI |
InChI=1S/C9H6N2O4S/c10-5-16-9-4-8-7(14-1-2-15-8)3-6(9)11(12)13/h3-4H,1-2H2 |
Clé InChI |
KWLZZELVUZLSPG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)SC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082710.png)
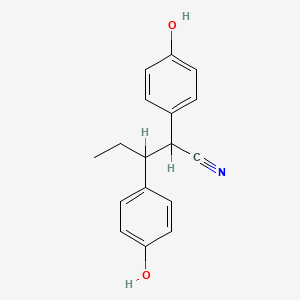
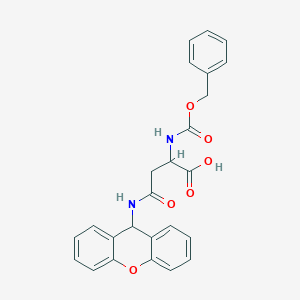
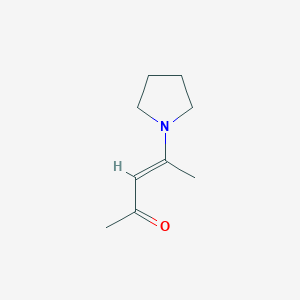
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15082741.png)

![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15082748.png)
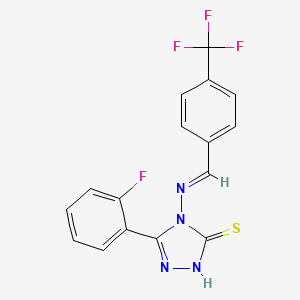

![allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15082769.png)
![11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082774.png)
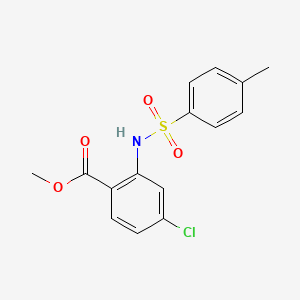
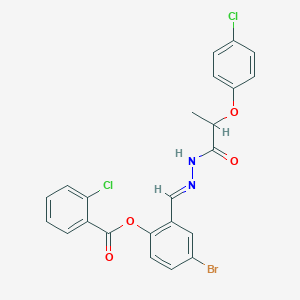
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
